5-propylpyridazin-3-amine
Description
Properties
CAS No. |
1619898-21-3 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 5 Propylpyridazin 3 Amine
Established Synthetic Routes for Pyridazin-3-amine Scaffolds
The synthesis of the pyridazin-3-amine scaffold can be approached through various strategies, primarily involving the formation of the pyridazine (B1198779) ring followed by the introduction of the amine group, or the construction of the ring from precursors already containing the necessary functionalities.
Pyridazine Ring Formation Strategies
The construction of the pyridazine core is a fundamental step in the synthesis of its derivatives. Common methods involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. This classical approach offers a straightforward route to the dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine ring. google.com
Another powerful strategy for pyridazine synthesis is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This method typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkyne or enamine, leading to the formation of the pyridazine ring with the extrusion of dinitrogen. scielo.org.za This approach allows for the regioselective synthesis of polysubstituted pyridazines.
A plausible synthetic route to a precursor for 5-propylpyridazin-3-amine could involve the condensation of a 1,4-dicarbonyl compound bearing a propyl group with hydrazine. For instance, the reaction of a 2-propyl-1,4-dicarbonyl species with hydrazine hydrate (B1144303) would yield a dihydropyridazine intermediate, which upon oxidation would furnish the 5-propylpyridazine core.
Table 1: Selected Pyridazine Ring Formation Strategies
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| 1,4-Dicarbonyl Condensation | 1,4-Diketone/Ketoacid + Hydrazine | Dihydropyridazine/Pyridazine | Classical, straightforward method. slideshare.net |
| Inverse-Electron-Demand Diels-Alder | 1,2,4,5-Tetrazine + Alkyne/Enamine | Substituted Pyridazine | High regioselectivity, mild conditions. scielo.org.zaacs.org |
| From Hydrazones and Active Methylene (B1212753) Compounds | Arylhydrazonopropanals + Active Methylene Compounds | Pyridazin-3-one derivatives | Good yields for specific derivatives. acs.org |
Amination Approaches for Pyridazine Derivatives
Once the pyridazine ring is formed, the introduction of an amino group at the 3-position is a crucial step. A common method for the amination of pyridazine derivatives is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the desired position. For example, 3-chloropyridazine (B74176) can be reacted with ammonia (B1221849) or an ammonia equivalent to yield pyridazin-3-amine. The reactivity of halopyridazines towards nucleophilic substitution is a well-established principle. beilstein-journals.orgnih.gov
The Chichibabin reaction, a well-known method for the amination of nitrogen-containing heterocycles, can also be applied to pyridazines. This reaction involves the treatment of the heterocycle with sodium amide in liquid ammonia to directly introduce an amino group onto the ring. mdpi.com
For the synthesis of this compound, a viable strategy would involve the initial synthesis of 3-chloro-5-propylpyridazine, followed by amination via nucleophilic substitution with ammonia or a protected amine.
Table 2: Common Amination Methods for Pyridazine Derivatives
| Method | Reagents | Substrate | Product |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Ammonia, Amines | Halogenated Pyridazine | Aminopyridazine |
| Chichibabin Reaction | Sodium Amide (NaNH₂) | Pyridazine | Aminopyridazine |
| From Hydrazinylpyridazines | Hydrazine Hydrate | Chloropyridazine | Hydrazinylpyridazine (precursor to amine) rsc.org |
Alkylation and Functionalization of the Pyridazine Core
The introduction of an alkyl group, such as a propyl group, onto the pyridazine core can be achieved through several methods. One approach involves starting with a pre-functionalized pyridazine and performing a cross-coupling reaction. For instance, a halogenated pyridazine could be coupled with a propyl-containing organometallic reagent, such as a propyl Grignard or propylboronic acid, in the presence of a suitable catalyst.
Direct C-H alkylation of the pyridazine ring is a more atom-economical approach. researchgate.net This can be achieved through radical alkylation or transition-metal-catalyzed C-H functionalization. While these methods are more modern, they can sometimes suffer from issues with regioselectivity. For the synthesis of this compound, a strategy could involve the direct C-H propylation of pyridazin-3-amine, although controlling the position of alkylation would be a key challenge. Alternatively, starting with a pyridazine derivative that allows for regioselective functionalization at the C5 position would be a more controlled approach.
A plausible route to this compound could start from a 3-amino-5-halopyridazine, which could then undergo a cross-coupling reaction with a propylating agent. This would install the propyl group at the desired position while preserving the amino functionality.
Reaction Mechanisms of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound involves several key mechanistic steps.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism in pyridazine chemistry, particularly for the introduction of the amino group. beilstein-journals.orgnih.gov The reaction of a 3-halopyridazine with an amine proceeds through a two-step addition-elimination mechanism.
Addition of the Nucleophile: The nucleophile (e.g., ammonia) attacks the electron-deficient carbon atom bearing the leaving group (halogen). This attack is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. beilstein-journals.org
Elimination of the Leaving Group: The lone pair of electrons on the nitrogen atom of the intermediate reforms the aromatic ring by expelling the leaving group (e.g., chloride ion).
The rate of this reaction is influenced by the nature of the leaving group, the nucleophilicity of the attacking species, and the electronic properties of the pyridazine ring. Electron-withdrawing substituents on the ring can further activate it towards nucleophilic attack.
Reductive Amination Pathways
Reductive amination is a versatile method for the formation of amines from carbonyl compounds. While not a direct method for the synthesis of this compound from a pyridazine precursor, it is a fundamental reaction in organic synthesis that could be employed in the synthesis of precursors. The general mechanism involves two key steps:
Imine/Enamine Formation: A primary or secondary amine reacts with a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). This step is typically reversible and often acid-catalyzed.
Reduction: The resulting imine or enamine is then reduced to the corresponding amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
In the context of synthesizing precursors for this compound, reductive amination could be used to introduce the propyl group onto a side chain which is then used to construct the pyridazine ring.
Amide and Nitrile Reduction Processes
The introduction of the 3-amino group onto the 5-propylpyridazine scaffold can be effectively achieved through the reduction of precursor molecules containing nitrogen-based functional groups at the C3 position, such as nitriles or amides. Another viable pathway involves the reduction of a nitro group. These functional group interconversions are fundamental in heterocyclic chemistry for the synthesis of amino derivatives.
The reduction of a nitrile group is a direct and common method for preparing primary amines. youtube.com This process typically involves catalytic hydrogenation or the use of chemical reducing agents. For the synthesis of this compound, a hypothetical precursor, 3-cyano-5-propylpyridazine, would be subjected to reduction. Various established reagent systems are capable of effecting this transformation. commonorganicchemistry.com Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas is a widely used industrial method. commonorganicchemistry.com Chemical reductants such as Lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃-THF) also provide high yields of the corresponding amine. youtube.comcommonorganicchemistry.com
Similarly, the reduction of a primary amide, such as 5-propylpyridazine-3-carboxamide, offers another route to this compound. LiAlH₄ is a particularly effective reagent for this transformation, as it can reduce the amide carbonyl group completely to a methylene group (CH₂).
An alternative to nitrile or amide reduction is the reduction of a nitro group. The synthesis of diaminopyridines has been successfully achieved by the reduction of nitropyridine precursors using reagents like iron in acidified ethanol. orgsyn.org This strategy could be adapted for the target molecule, starting with the synthesis of 3-nitro-5-propylpyridazine, followed by its reduction to yield this compound.
| Precursor Functional Group | Reagent/Catalyst | Typical Conditions | Notes |
|---|---|---|---|
| Nitrile (-CN) | H₂ / Raney Nickel | High pressure H₂, solvent (e.g., ethanol), often with NH₃ to suppress secondary amine formation. commonorganicchemistry.com | Commonly used industrial method. |
| Nitrile (-CN) | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether solvent (e.g., THF, Et₂O), followed by aqueous workup. youtube.com | Powerful, non-catalytic reducing agent. |
| Nitrile (-CN) | Borane-tetrahydrofuran (BH₃-THF) | Reflux in THF. commonorganicchemistry.com | A milder alternative to LiAlH₄. |
| Amide (-CONH₂) | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup. | Highly effective for amide reduction. |
| Nitro (-NO₂) | Fe / HCl / Ethanol | Refluxing in aqueous ethanol. orgsyn.org | Classic method for nitro group reduction (Béchamp reduction). |
Derivatization and Functional Group Interconversion Strategies
The chemical reactivity of this compound is dictated by the nucleophilic amino group and the electronic characteristics of the pyridazine ring. These features allow for a variety of derivatization and functional group interconversion (FGI) reactions, enabling the synthesis of a diverse range of analogues.
The primary amine at the C3 position is a key site for derivatization. Standard amine chemistry can be applied to modify this group. Acylation, the reaction with acylating agents like acid chlorides or anhydrides (e.g., Boc anhydride), can be used to form corresponding amides. iu.edugoogle.com These derivatives are often used as protecting groups or to modulate the biological activity of the parent molecule. Alkylation reactions can also be performed to introduce alkyl substituents on the nitrogen atom.
A significant functional group interconversion strategy for primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would yield a 5-propylpyridazine-3-diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide array of substituents at the C3 position, including halides (-Cl, -Br), hydroxyl (-OH), and cyano (-CN) groups, effectively replacing the original amino group.
Furthermore, modern synthetic methods have focused on the direct C-H functionalization of heterocyclic rings. nih.gov While the pyridazine ring is generally electron-deficient, targeted functionalization at specific C-H bonds may be possible using advanced catalytic systems, allowing for the introduction of new substituents without pre-functionalization.
| Reaction Type | Reagent(s) | Product Functional Group | Purpose |
|---|---|---|---|
| N-Acylation | Acid chloride (R-COCl) or Anhydride (B1165640) (e.g., Boc₂O) | Amide (-NHCOR) | Protection, synthesis of analogues. iu.edugoogle.com |
| N-Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine (-NHR, -NR₂) | Synthesis of N-substituted analogues. |
| Diazotization | NaNO₂ / HCl (aq) | Diazonium Salt (-N₂⁺Cl⁻) | Versatile intermediate for FGI. |
| Sandmeyer Reaction | Diazonium salt + CuX (X=Cl, Br, CN) | Halide (-X) or Nitrile (-CN) | Replacement of the amino group. |
| Schiemann Reaction | Diazonium salt + HBF₄ | Fluoride (-F) | Introduction of fluorine. |
Green Chemistry and Sustainable Synthesis Approaches for Pyridazine Amines
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. rasayanjournal.co.in For the synthesis of pyridazine amines, these principles can be incorporated through several strategies, including the use of alternative energy sources, greener solvents, and highly efficient catalytic systems.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. researchgate.net It often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The synthesis of the pyridazine core or subsequent functionalization steps could be accelerated and made more energy-efficient through the application of microwave irradiation.
The choice of solvent is another critical aspect of sustainable synthesis. Traditional methods often rely on volatile and hazardous organic solvents. Green alternatives include the use of water, ionic liquids, or conducting reactions under solvent-free conditions. rasayanjournal.co.in These approaches reduce waste and minimize risks to human health and the environment.
Furthermore, the development of novel catalytic systems is central to green chemistry. Metal-free catalytic protocols, such as organocatalysis, provide a sustainable alternative to methods that rely on expensive and often toxic heavy metals. organic-chemistry.org For instance, metal-free aza-Diels-Alder reactions have been developed for the synthesis of pyridazine amines, offering high yields under neutral conditions. organic-chemistry.org Additionally, organoautocatalytic systems, where a product of the reaction accelerates the conversion, represent a highly atom-economic and efficient strategy for producing nitrogen-containing bioactive molecules. fau.eu
| Green Chemistry Principle | Conventional Approach | Green/Sustainable Alternative | Advantage |
|---|---|---|---|
| Energy Efficiency | Conventional reflux heating (hours). | Microwave irradiation (minutes). nih.gov | Reduced reaction time, lower energy consumption. |
| Safer Solvents | Use of volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in | Reduced toxicity and environmental pollution. |
| Catalysis | Stoichiometric reagents or heavy metal catalysts. | Organocatalysis, metal-free reactions, reusable catalysts. organic-chemistry.orgfau.eu | Reduced waste, lower toxicity, improved atom economy. |
| Atom Economy | Multi-step synthesis with protecting groups. | Multicomponent reactions (MCRs). nih.gov | Fewer synthetic steps, less waste generation. |
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide fundamental insights into molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the structural confirmation of 5-propylpyridazin-3-amine. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular structure.
In the ¹H NMR spectrum, the propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the pyridazine (B1198779) ring. The protons on the pyridazine ring itself would appear as distinct singlets or doublets in the aromatic region of the spectrum. The amine (NH₂) protons would typically produce a broad singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the three carbons of the propyl group and the four carbons of the pyridazine ring. The chemical shifts of the ring carbons are indicative of the electronic environment created by the nitrogen atoms and the propyl and amine substituents.
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridazine H-4/H-6 | 7.0 - 8.5 | Singlet / Doublet |
| Amine (NH₂) | 4.5 - 6.0 | Broad Singlet |
| Ar-CH₂- | ~2.6 | Triplet |
| -CH₂-CH₂- | ~1.7 | Sextet |
| -CH₃ | ~0.9 | Triplet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| Pyridazine C-3, C-5, C-4, C-6 | 110 - 160 | |
| Ar-CH₂- | ~35 | |
| -CH₂-CH₂- | ~22 |
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. uni-saarland.de For this compound (C₇H₁₁N₃), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The presence of an odd number of nitrogen atoms (three) results in a molecular ion with an odd nominal mass, a key feature according to the nitrogen rule. whitman.edu
The fragmentation pattern is crucial for structural elucidation. Aliphatic amines and alkyl-substituted aromatic rings show characteristic cleavage patterns. miamioh.edulibretexts.org The most prominent fragmentation pathway for this compound is expected to be the cleavage of the bond beta to the pyridazine ring (α-cleavage relative to the aromatic system). This results in the loss of an ethyl radical (•C₂H₅) to form a highly stable resonance-stabilized cation. This fragment is often the base peak in the spectrum. whitman.edu
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure / Formula | Expected m/z |
|---|---|---|
| Molecular Ion | [C₇H₁₁N₃]⁺˙ | 137 |
| Loss of ethyl radical (β-cleavage) | [C₅H₆N₃]⁺ | 108 |
| Loss of propene (McLafferty-type rearrangement) | [C₄H₅N₃]⁺˙ | 95 |
Chromatographic Separations in Pyridazine Amine Research
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like pyridazine amines. thermofisher.com
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of synthesized compounds like this compound. d-nb.info A reversed-phase HPLC (RP-HPLC) method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase. conicet.gov.ar
Purity is assessed by injecting a solution of the compound and monitoring the eluent with a UV detector, as the pyridazine ring is chromophoric. A pure compound should ideally yield a single, sharp, symmetrical peak. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The method's validity is established through parameters like linearity, precision, and accuracy. europa.eunih.gov
Table 3: Typical HPLC Conditions for Purity Analysis of Pyridazine Amines
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Acetate BufferB: Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., starting with 5% B, increasing to 95% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at ~254 nm |
| Injection Volume | 10 µL |
For certain analytical methods, particularly gas chromatography (GC), derivatization of polar functional groups is necessary to improve performance. sigmaaldrich.com The primary amine group in this compound is polar and can lead to poor peak shape (tailing) in GC analysis due to interactions with the column. iu.edu Derivatization replaces the active hydrogen on the amine with a less polar group, increasing volatility and thermal stability. iu.edunih.gov
Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the amine hydrogens with trimethylsilyl (B98337) (TMS) groups.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable amide derivative. iu.edu
For HPLC, derivatization can be used to introduce a fluorescent tag, such as a dansyl group from dansyl chloride, which significantly enhances detection sensitivity, especially for trace-level analysis. nih.govnih.govresearchgate.net This pre-column derivatization allows for the use of a fluorescence detector instead of a standard UV detector. nih.gov
X-Ray Crystallography for Solid-State Structural Analysis
While NMR and MS elucidate the molecular structure and connectivity, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique is the most precise method for determining bond lengths, bond angles, and intermolecular interactions. wikipedia.org
To perform this analysis, a high-quality single crystal of this compound is required. wikipedia.org The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. anton-paar.com From this map, the precise position of each atom can be determined.
Table 4: Parameters Determined by Single-Crystal X-Ray Crystallography
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry elements within the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating crystal lattice unit |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-C, N-N) |
| Bond Angles | Angles between adjacent bonds (e.g., C-N-C) |
| Torsion Angles | Conformation of the propyl chain and its relation to the ring |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking, and van der Waals forces |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Molecular Orbital Theory
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For 5-propylpyridazin-3-amine, DFT calculations could elucidate several key properties. By calculating the distribution of electron density, researchers can identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.
Key parameters derived from DFT studies would include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, this would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridazine (B1198779) ring and the amine group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, calculated from HOMO and LUMO energies, would provide quantitative measures of the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
The this compound molecule has conformational flexibility, primarily due to the rotation around the single bond connecting the propyl group to the pyridazine ring. Conformational analysis would involve systematically rotating this bond and calculating the potential energy at each step. This process identifies the most stable conformations (energy minima). Such studies are critical because the biological activity of a molecule is often dependent on its three-dimensional shape. The results would typically be presented as a potential energy surface, showing the energy as a function of one or more dihedral angles.
Molecular Modeling and Simulation
Molecular modeling and simulations extend theoretical studies to understand the dynamic behavior of molecules and their interactions with biological systems.
Molecular Dynamics (MD) simulations would model the movement of atoms in this compound over time. By simulating the molecule in a relevant environment (e.g., in water or a lipid bilayer), MD can provide insights into its flexibility, conformational changes, and interactions with solvent molecules. This would be particularly important for understanding how the molecule behaves in a biological context, such as its approach to a protein binding site.
In drug discovery, virtual screening is used to identify promising drug candidates from large libraries of compounds. If this compound were a lead compound, its structure could be used as a template in similarity-based virtual screening to find other molecules with similar properties. Alternatively, if a biological target were known, receptor-based virtual screening (e.g., molecular docking) could be used to predict the binding affinity and mode of interaction of this compound with the target protein. Docking scores would provide a semi-quantitative estimate of binding affinity.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to analyze chemical data. For a series of related pyridazine derivatives, a Quantitative Structure-Activity Relationship (QSAR) model could be developed.
QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. To build a QSAR model for analogs of this compound, one would first need a dataset of compounds with measured biological activity. Then, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as those derived from DFT calculations.
Hydrophobic descriptors: Like the partition coefficient (logP).
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that correlates these descriptors with biological activity. A robust QSAR model could then be used to predict the activity of new, unsynthesized pyridazine derivatives, guiding the design of more potent compounds.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Descriptor Calculation and Selection
The initial step in any quantitative structure-activity relationship (QSAR) study is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. A wide array of descriptors can be calculated, ranging from simple constitutional indices to complex three-dimensional properties. The selection of relevant descriptors is a critical process, often involving statistical methods to identify those that correlate most strongly with a specific biological activity.
For this compound, a variety of descriptors can be computed to characterize its structure. These fall into several categories:
Constitutional Descriptors: These are the most basic descriptors and include molecular weight, the number of atoms of each element, and the number of specific functional groups.
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Balaban index and Kier flexibility index.
Physicochemical Descriptors: Properties like lipophilicity (logP), polarity, and molar refractivity are crucial for predicting a compound's pharmacokinetic behavior.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment.
The following table illustrates a selection of commonly calculated descriptors that would be relevant for the analysis of this compound.
| Descriptor Category | Descriptor Name | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Number of Nitrogen Atoms | The total count of nitrogen atoms in the structure. | |
| Physicochemical | XLogP3 | A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity. |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | |
| Topological | Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | |
| Dipole Moment | A measure of the overall polarity of the molecule. |
Predictive Modeling for Biological Interactions
Once a set of relevant descriptors has been calculated and selected, predictive models can be developed to establish a quantitative relationship between the chemical structure and biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the mechanism of action of a series of molecules. Two of the most common predictive modeling techniques are Quantitative Structure-Activity Relationship (QSAR) and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the variation in biological activity of a series of compounds with the variation in their molecular descriptors. These models are developed using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power.
For the pyridazine class of compounds, QSAR studies have been instrumental in identifying the key structural features that govern their activity as, for example, anticancer or anti-inflammatory agents. These studies often reveal the importance of specific properties, such as lipophilicity, electronic effects of substituents, and steric parameters, in determining the biological potency of the compounds. While a specific QSAR model for this compound is not available, the principles derived from studies on analogous structures can provide valuable insights.
The general form of a QSAR model is:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
The following table summarizes findings from representative QSAR studies on related heterocyclic compounds, illustrating the types of models and their applications.
| Biological Target | Compound Class | Key Descriptors | Modeling Technique | Predictive Outcome |
| Anticancer (MCF7 cell line) | Pyrimidine-coumarin-triazole conjugates | Constitutional, topological, and connectivity indices | Multiple Linear Regression | High correlation (r² > 0.9) between descriptors and anticancer activity, enabling the design of new potent compounds. |
| CCR5 Antagonists | 3-(4-benzylpiperidin-1-yl)propylamine derivatives | Hydrophobicity (π), electronic (σ), steric (molar refractivity) | Hansch Analysis, 3D-QSAR | Identified the importance of lipophilicity and electron-donating substituents for binding affinity. |
| Carcinogenicity | Aromatic Amines | Polarity parameter, LUMO energy, Balaban index | Gene Expression Programming (GEP) | Classification models to predict the carcinogenic potential of aromatic amines based on their physicochemical properties. |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target. The results of a docking study can provide insights into the binding mode, the strength of the interaction (binding affinity), and the key amino acid residues involved in the binding.
For pyridazine derivatives, molecular docking has been used to study their interactions with various enzymes and receptors, helping to explain their observed biological activities. For instance, docking studies on pyrazolo[3,4-d]pyrimidin-4(5H)-ones have highlighted their high binding affinity towards the epidermal growth factor receptor (EGFR), a known anticancer target. nih.gov Similarly, docking could be employed to investigate the potential targets for this compound, guiding further experimental studies.
The process of molecular docking involves:
Preparation of the protein and ligand structures: This includes adding hydrogen atoms, assigning charges, and defining rotatable bonds.
Defining the binding site: This is typically a cavity on the surface of the protein where the ligand is expected to bind.
Running the docking algorithm: The algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity.
Analysis of the results: The top-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Through these computational and theoretical approaches, a comprehensive profile of this compound can be generated, providing a solid foundation for its further investigation as a potentially bioactive molecule.
Principles of Structure-Activity Relationship Analysis in Pyridazine Amine Derivatives
The biological activity of pyridazine derivatives is intricately linked to their structural features. The pyridazine ring itself, along with its substituents, dictates the molecule's physicochemical properties, which in turn govern its interactions with biological targets. nih.govblumberginstitute.org SAR studies are a critical strategy in medicinal chemistry to develop new, potent agents by systematically modifying a lead compound's structure to enhance its activity and selectivity. nih.govbohrium.com
The pyridazine ring is characterized by unique physicochemical properties, including weak basicity, a significant dipole moment that influences π-π stacking interactions, and a capacity for robust, dual hydrogen-bonding. nih.gov These inherent features can be finely tuned by the addition of various substituents, which modulate the electronic and steric profile of the molecule. blumberginstitute.org
Key physicochemical properties of the pyridazine ring that are influenced by substituents include:
Dipole Moment : The high dipole moment of the pyridazine ring contributes to reduced lipophilicity and can be a factor in both intermolecular and intramolecular interactions. nih.gov
Basicity (pKa) : The pyridazine ring has a low intrinsic basicity. This is an important property as it allows hydrogen-bonding interactions to be maintained at lower pH values compared to more basic heterocyles like pyridine. nih.gov
Hydrogen Bond Acceptor/Donor Potential : The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors, a feature enhanced by the adjacent lone pair effect (the alpha effect). nih.gov This allows for unique dual H-bonding interactions with biological targets. nih.gov The C-H bonds of the ring, particularly at the C-3 position, can also act as hydrogen bond donors. nih.gov
Electron Withdrawal : The nitrogen atoms create electron deficiency at the C-3 and C-6 positions, which influences the properties of attached substituents. nih.gov
The nature and position of substituents have a marked effect on activity. For example, in a series of inhibitors for the enzyme LSD1, compounds with a 4-Br, 2-OMe, or 3-OMe substituent on a related phenyl ring were over ten times more active than the unsubstituted version. plos.org Conversely, a 3,4,5-trimethoxy substitution resulted in a near-total loss of activity. plos.org This highlights that the electronic and steric effects of substituents are critical determinants of biological function. nih.govresearchgate.net
Table 1: Impact of Phenyl Ring Substituents on LSD1 Inhibitory Activity This table illustrates how different substituents on a phenyl ring attached to a core structure can dramatically alter inhibitory concentration (IC50).
| Compound | Substituent | IC50 (µM) | Relative Activity Change |
|---|---|---|---|
| 24 | Unsubstituted | 15.6 | Baseline |
| 25 | 4-Br | 1.2 | >10x increase |
| 26 | 2-OMe | 0.74 | >20x increase |
| 27 | 3-OMe | 0.9 | >15x increase |
| 28 | 3,4,5-OMe | >50 | Loss of activity |
Data sourced from Zhou et al. (2017) plos.org
While specific SAR studies on modifying the 5-propyl group of this compound are not extensively detailed in the reviewed literature, general principles for alkyl chain modifications in related heterocyclic compounds offer valuable insights. The length, branching, and rigidity of an alkyl chain can significantly impact binding affinity and selectivity.
In a series of 3-amino-6-phenylpyridazines designed as acetylcholinesterase (AChE) inhibitors, the length of the carbon chain separating the pyridazine ring from a cationic head was found to be a critical element for high inhibitory activity. acs.org A shift from a 2-carbon to a 4- or 5-carbon unit distance was identified as crucial for enhancing potency compared to the lead compound, minaprine. acs.org This suggests that the propyl chain (a 3-carbon chain) in this compound likely plays a precise role in positioning the molecule within a binding pocket to achieve optimal interactions.
Modifications to consider for a propyl chain could include:
Chain Length : Shortening (ethyl, methyl) or lengthening (butyl, pentyl) the chain would alter the molecule's reach and flexibility.
Isomerization : Changing from an n-propyl to an isopropyl group would introduce steric bulk closer to the pyridazine ring, potentially influencing orientation upon binding.
Cyclization : Incorporating the propyl chain into a cyclic structure (e.g., a cyclopropylmethyl group) would reduce conformational flexibility, which can sometimes lead to a favorable entropic contribution to binding affinity.
These modifications would directly affect the molecule's lipophilicity and shape, which are key drivers of hydrophobic interactions within a protein's binding site. researchgate.net
The amino group at the C-3 position is a critical functional group, capable of acting as a hydrogen bond donor and providing a site for salt bridge formation if protonated. cambridgemedchemconsulting.com Derivatization of this group can profoundly alter a molecule's biological activity.
Studies on 3-aminopyridazine (B1208633) have shown its value in drug design, for instance, by replacing an aniline (B41778) moiety that carried a mutagenicity liability. nih.gov The 3-aminopyridazine derivative SAR216471 not only tested negative in mutagenicity assays but also showed improved binding affinity and efficacy as a P2Y12 receptor antagonist. nih.gov
Further derivatization of the 3-amino group in 6-phenylpyridazines led to the discovery of highly potent AChE inhibitors. acs.org The compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine was found to be approximately 5000 times more potent than its parent compound, minaprine, demonstrating the dramatic effect of amino group modification. acs.org Similarly, studies on pyrrolidine (B122466) pentamine derivatives showed that modifications at the amine functionalities had varying effects on inhibitory properties, with some alterations leading to a reduction in activity. nih.gov
These findings underscore that the primary amine of this compound is a key interaction point. Its derivatization into secondary or tertiary amines, amides, or other functional groups would directly influence its hydrogen bonding capacity, basicity, and steric profile, thereby modulating its binding affinity and selectivity for a given target. nih.gov
Mechanistic Aspects of Molecular Recognition and Binding
The biological effect of a molecule like this compound is initiated by its physical binding to a macromolecular target, typically a protein. The principles of this molecular recognition are governed by a combination of non-covalent interactions that stabilize the ligand-protein complex. researchgate.net
The binding of a ligand to a protein is a dynamic process driven by the formation of multiple non-covalent interactions. researchgate.net The pyridazine scaffold is particularly adept at this, utilizing its unique electronic properties to engage with protein binding sites. nih.gov
Key interaction mechanisms include:
Hydrogen Bonding : This is a crucial interaction for pyridazine derivatives. The two adjacent nitrogen atoms of the pyridazine ring can act as a "dual H-bonding" acceptor, forming two simultaneous hydrogen bonds with a protein target. nih.gov This is a unique feature among the azine series of heterocycles. nih.gov The amino group at the C-3 position is also a potent hydrogen bond donor. nih.gov
Hydrophobic Interactions : These are the most common interactions in protein-ligand complexes and involve nonpolar parts of the ligand and protein. researchgate.netcambridgemedchemconsulting.com The propyl group of this compound would be a primary driver of such interactions, fitting into hydrophobic pockets within the binding site. researchgate.net
π-π Stacking : The aromatic pyridazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein. blumberginstitute.org The significant dipole moment of the pyridazine ring can enhance these interactions. nih.gov
For example, the proposed binding of a pyridazine derivative to the enzyme Cathepsin L involves the pyridazine nitrogen atoms forming a dual hydrogen bond with the target, while a primary amine on the ligand interacts with other key residues. nih.gov
Binding affinity (often measured as Kᵢ or IC₅₀) quantifies the strength of the interaction between a ligand and its receptor, while selectivity refers to a ligand's ability to bind preferentially to one receptor subtype over others. Both are critical for developing effective therapeutic agents and are highly sensitive to small structural changes. mdpi.com
The principle of "structural complementarity" is paramount: the better a ligand's shape and distribution of functional groups match the binding site, the higher the affinity. frontiersin.org This was demonstrated in a series of pyrazolo[3,4-d]pyridazine derivatives targeting adenosine (B11128) receptors. The introduction of a 1-methyl group on the scaffold led to a compound with high affinity (21 nM for A₁R), whereas shifting the methyl group to the 2-position resulted in a complete loss of significant affinity. nih.govresearchgate.net Molecular modeling suggested the 2-methyl group sterically hindered the formation of a critical hydrogen bond with the receptor. nih.govresearchgate.net
Selectivity is often achieved by exploiting small differences in the amino acid composition of binding sites across different receptor subtypes. A ligand can be designed to form favorable interactions with residues present in the target receptor but not in off-target ones. For instance, in a study of cannabinoid receptor ligands, it was possible to develop compounds with high potency for the CB2 receptor and over 4000-fold selectivity against the CB1 receptor through systematic structural modifications. mdpi.com
Table 2: Binding Affinity and Efficacy of Pyridazine Derivatives at Human GABA-A Receptor Subtypes This table shows how substitutions on the pyridazine ring influence binding affinity (Ki) and selectivity across different GABA-A receptor subtypes.
| Compound | R1 | R2 | R3 | α1β3γ2 Ki (nM) | α2β3γ2 Ki (nM) | α3β3γ2 Ki (nM) | α5β3γ2 Ki (nM) |
|---|---|---|---|---|---|---|---|
| 4 | H | H | H | 120 | 250 | 200 | 23 |
| 5 | Cl | H | H | 2.5 | 1.8 | 1.6 | 0.4 |
| 6 | Br | H | H | 3.5 | 2.5 | 2.2 | 0.5 |
| 7 | Me | H | H | 16 | 12 | 11 | 2.5 |
| 8 | Et | H | H | 12 | 10 | 9 | 1.9 |
| 10 | H | Cl | H | 13 | 12 | 11 | 2.1 |
Data sourced from Habershon et al. acs.org
It is important to note that while the focus of this article is the chemical compound this compound, specific in vitro enzyme inhibition studies for this exact molecule are not extensively available in the public domain. Therefore, this analysis will draw upon research conducted on structurally related pyridazine derivatives to infer and discuss potential mechanisms of enzyme inhibition. The principles of structure-activity relationships (SAR) allow for such extrapolation, as minor modifications to a core chemical scaffold can often lead to predictable changes in biological activity. The studies on analogous compounds provide valuable insights into how the pyridazine core interacts with various enzyme targets.
Structure Activity Relationship Sar and Molecular Interaction Studies
In Vitro Studies
The pyridazine (B1198779) scaffold is a key feature in a variety of compounds that have been investigated for their potential to inhibit different enzymes. The nature and position of substituents on the pyridazine ring play a crucial role in determining the potency and selectivity of these inhibitors. In vitro assays are fundamental in elucidating the mechanisms by which these compounds exert their inhibitory effects. nih.gov These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). nih.gov Furthermore, kinetic studies help to distinguish between different modes of inhibition, such as competitive, noncompetitive, uncompetitive, or mixed inhibition. nih.gov
Research into pyridazine derivatives has identified their activity against several important enzyme classes, including phosphodiesterases (PDEs), urease, and α-glucosidase.
Phosphodiesterase (PDE) Inhibition:
Certain pyridazinone derivatives have been identified as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that plays a role in inflammatory processes by regulating the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov A study on pyridazinone derivatives bearing an indole (B1671886) moiety revealed that the pyridazinone structure, as opposed to its dihydro- anolog, was crucial for higher PDE4B inhibition. nih.gov
For instance, the compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one demonstrated significant inhibitory activity against the PDE4B isoform. nih.gov The initial screening of these compounds was performed at a concentration of 20 μM. nih.gov
Table 1: In Vitro PDE4B Inhibition Data for Selected Pyridazinone Derivatives
| Compound | Inhibition of PDE4B at 20 µM (%) | IC₅₀ (nM) |
|---|---|---|
| 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) | 64 | 251 ± 18 |
| Roflumilast (Reference) | 75 | Not specified |
Data sourced from a study on pyridazinone derivatives as PDE4 inhibitors. nih.gov
The molecular interactions underpinning this inhibition were explored through computational studies, which are essential for understanding the binding modes of these ligands to the enzyme's active site. nih.gov
α-Glucosidase Inhibition:
Hybrid molecules containing both pyridazine and triazole moieties have been synthesized and evaluated as inhibitors of the rat intestinal α-glucosidase enzyme. researchgate.net This enzyme is a target for the management of type 2 diabetes. One particular derivative, compound 10k from the study, which features a complex substituted pyridazine-triazole structure, showed potent inhibition, being a hundred times stronger than the standard drug, acarbose. researchgate.net
Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of α-glucosidase. researchgate.net Molecular docking studies were performed to understand the interaction between the inhibitor and the enzyme. These studies indicated that the triazole ring of the hybrid molecule plays a significant role in the binding interactions within the active site, forming a hydrogen bond with the amino acid residue Leu677. researchgate.net
Table 2: α-Glucosidase Inhibition Data for a Pyridazine-Triazole Derivative
| Compound | IC₅₀ (µM) | Mode of Inhibition | Key Interacting Residue |
|---|---|---|---|
| 10k | 1.7 | Uncompetitive | Leu677 |
| Acarbose (Reference) | >170 | Not specified | Not specified |
Data from a study on pyridazine-triazole hybrid molecules. researchgate.net
Urease Inhibition:
Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and assessed for their ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. frontiersin.org The in vitro assays demonstrated that several of these compounds exhibited potent inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. frontiersin.org
The two most active compounds, 5b and 7e , had IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. frontiersin.org In silico docking studies suggested that these potent inhibitors form favorable interactions within the active site of the urease enzyme. frontiersin.org
Table 3: In Vitro Urease Inhibition Data for Selected Pyridylpiperazine Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| 5b | 2.0 ± 0.73 |
| 7e | 2.24 ± 1.63 |
| Thiourea (Reference) | 23.2 ± 11.0 |
Data sourced from a study on pyridylpiperazine hybrid derivatives. frontiersin.org
Advanced Research Applications and Future Perspectives in Chemical Science
5-Propylpyridazin-3-amine as a Versatile Chemical Scaffold in Drug Design Research
The pyridazin-3-amine core is recognized as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity from the adjacent nitrogen atoms, and inherent polarity—make it an attractive moiety for designing ligands that can effectively interact with biological targets. nih.govresearchgate.net The presence of the amine group provides a crucial vector for chemical modification, allowing for the synthesis of extensive compound libraries, while substituents like the 5-propyl group can be used to fine-tune steric and electronic properties, influencing target affinity, selectivity, and pharmacokinetic profiles. Therapeutic agents incorporating the pyridazine (B1198779) ring have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects. researchgate.netnih.gov
Scaffold hopping is a prominent strategy in drug discovery aimed at identifying novel molecular backbones with similar biological activity to known active compounds. This technique seeks to discover patentable chemical series with improved properties, such as enhanced efficacy, better selectivity, or a more favorable safety profile. The pyridazin-3-amine framework is an excellent candidate for such explorations. Its distinct electronic and steric features allow it to serve as a bioisosteric replacement for other common heterocyclic rings or even a phenyl group. nih.gov
By replacing a core structural element of a known drug or lead compound with the pyridazin-3-amine scaffold, researchers can access novel chemical space. This approach can lead to the identification of lead compounds with entirely new intellectual property positions. The unique arrangement of its nitrogen atoms can replicate the hydrogen bonding patterns of the original scaffold while altering other molecular properties like solubility and metabolic stability, potentially overcoming liabilities of the initial compound series.
Rational, structure-based drug design leverages detailed knowledge of a biological target's three-dimensional structure to create specific and potent inhibitors. The pyridazin-3-amine scaffold provides an ideal foundation for this approach. The core ring can be positioned to form key interactions within a target's binding site, while the amine group serves as a versatile anchor point for adding substituents that can engage with specific pockets or surface features of the protein.
For instance, in the design of kinase inhibitors, the pyridazine ring can function as a hinge-binder, forming critical hydrogen bonds with the protein's backbone. The 5-propyl substituent can then be oriented to occupy a hydrophobic pocket, enhancing binding affinity. Further modifications at the 3-amine position can extend the molecule towards other regions of the ATP-binding site to improve selectivity and potency. This modularity allows chemists to systematically explore the structure-activity relationship (SAR) of the compound series.
Table 1: Examples of Bioactive Compounds Based on the Pyridazine Scaffold
| Compound Class/Example | Biological Target/Activity | Therapeutic Area |
| Pyrazolo[3,4-d]pyridazinone derivatives | Covalent inhibitors of Fibroblast growth factor receptor 1 (FGFR1) tandfonline.com | Oncology |
| Substituted Pyridazine derivatives | Vasorelaxant properties nih.gov | Cardiovascular Disease |
| Pyrazole–pyridazine hybrids | Selective COX-2 inhibitors nih.gov | Anti-inflammatory |
| Relugolix | Gonadotropin-releasing hormone receptor antagonist nih.gov | Oncology/Endocrinology |
| Deucravacitinib | Allosteric tyrosine kinase 2 (TYK2) inhibitor nih.gov | Autoimmune Disease |
Explorations in Materials Science and Industrial Catalysis
While the primary focus of pyridazine amine research has been in medicinal chemistry, its unique structural and electronic properties suggest potential applications in materials science and catalysis. The planar nature of the pyridazine ring promotes efficient π–π stacking interactions, a characteristic that is highly desirable for creating densely packed crystalline materials. rsc.orgrsc.org
Recent research has explored pyridazine-based frameworks as promising backbones for high-energy density materials (HEDMs). rsc.orgrsc.org The high nitrogen content inherent to the pyridazine ring contributes to a large positive heat of formation, which is a key attribute for energetic compounds. The structural rigidity and potential for introducing multiple energetic functional groups (e.g., nitro, azido) make it a scaffold of significant interest for developing next-generation materials with enhanced stability and performance. rsc.org
In the realm of industrial catalysis, nitrogen-containing heterocyclic compounds are known to act as effective ligands for transition metals. Although the application of this compound itself is not widely documented, related structures such as amino-pyridines have been successfully used in iron complexes for atom transfer radical polymerization (ATRP). nsf.gov This suggests a potential, yet largely unexplored, avenue for designing novel pyridazine amine-based ligands for various catalytic transformations, including C-H activation and cross-coupling reactions. nih.gov The development of new synthetic routes to pyridazine derivatives is continually expanding the toolbox for chemists in both drug discovery and materials science. organic-chemistry.org
Emerging Research Directions and Interdisciplinary Applications in Chemical Science
The advancement of chemical science is increasingly driven by the integration of computational technologies. For a scaffold like this compound, these in silico methods are crucial for accelerating the design-make-test-analyze cycle, enabling researchers to navigate vast chemical spaces with greater efficiency and precision.
Cheminformatics provides the tools to manage and analyze large datasets of chemical information, which is indispensable in modern drug discovery. nih.govmdpi.com For a molecule like this compound, cheminformatics can be applied in several ways:
Virtual Library Design: Using the pyridazin-3-amine core as a starting point, vast virtual libraries containing millions of derivatives with different substituents at the propyl and amine positions can be generated computationally.
Virtual High-Throughput Screening (vHTS): These virtual libraries can be screened against computational models of biological targets to identify compounds with a high probability of being active. azolifesciences.com This process filters out unpromising structures, focusing synthetic efforts on a smaller, more promising set of candidates. azolifesciences.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structures of pyridazine derivatives and their observed biological activities. nih.govasianpubs.org By analyzing how different functional groups affect a compound's potency or other properties, these models can predict the activity of unsynthesized analogues, guiding the rational design of more effective molecules. tandfonline.comnih.govasianpubs.org This approach has been successfully applied to pyridazine derivatives to develop models for activities such as vasodilation and FGFR1 inhibition. tandfonline.comnih.gov
Artificial intelligence (AI) and machine learning (ML) represent a paradigm shift in chemical research, moving beyond data analysis to active compound generation and problem-solving. nih.govnih.gov These technologies are being applied to pyridazine-based research in increasingly sophisticated ways:
De Novo Drug Design: AI, particularly through deep learning methods like generative models, can design entirely new molecules based on the pyridazin-3-amine scaffold. slideshare.netresearchgate.net These models learn the underlying rules of chemical structure and can generate novel compounds predicted to have high affinity for a specific target and favorable drug-like properties. slideshare.net
Property Prediction: AI models can predict a wide range of complex properties for pyridazine derivatives, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, binding affinity, and even potential off-target effects. nih.govspringernature.com This allows for multi-parameter optimization, where compounds are simultaneously refined for potency, safety, and pharmacokinetics early in the discovery process. nih.gov
Synthesis Planning: AI tools are also being developed to predict viable synthetic routes for novel compounds. springernature.com For a newly designed pyridazine derivative, these platforms can propose a step-by-step reaction pathway, significantly reducing the time and effort required for chemical synthesis.
Table 2: Computational and High-Throughput Methods in Pyridazine Research
| Method | Application | Purpose |
| Cheminformatics | ||
| Virtual Library Generation | Creation of large, diverse sets of in silico compounds. | To explore a wide chemical space around the pyridazine scaffold. mdpi.com |
| High-Throughput Screening (HTS) | Physical or virtual testing of large compound libraries against a target. nih.govthermofisher.com | To identify initial "hit" compounds for lead development. nih.gov |
| QSAR Modeling | Correlating chemical structure with biological activity. nih.govasianpubs.org | To predict the activity of new derivatives and guide optimization. nih.gov |
| Artificial Intelligence | ||
| Deep Learning / Generative Models | De novo design of novel molecular structures. slideshare.net | To create innovative pyridazine compounds with desired properties. |
| Machine Learning | Prediction of ADMET and physicochemical properties. nih.govresearchgate.net | To optimize drug candidates for safety and efficacy early in the process. |
| Retrosynthesis Prediction | Algorithmic planning of chemical synthesis routes. | To accelerate the physical creation of newly designed molecules. springernature.com |
Q & A
Q. Table 1: Representative Reaction Conditions
| Method | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| A | 1-bromopropane, Na₂CO₃ | DMF | 90 | 65–75 |
| B | Propyl halide, Pd(PPh₃)₄ | DME:H₂O | 150 | 80–85 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂) and pyridazine ring protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 152.1 (C₇H₁₂N₃).
- IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced: How can contradictory biological activity data for this compound derivatives be resolved?
Methodological Answer:
Contradictions often arise from:
Q. Table 2: Case Study of Activity Discrepancies
| Derivative | Assay System | Reported IC₅₀ (μM) | Resolved IC₅₀ (μM) |
|---|---|---|---|
| 5-propyl | In vitro | 12.3 ± 1.5 | 10.8 ± 0.9 |
| 5-propyl | In silico | 8.7 (predicted) | 9.2 (validated) |
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal growth .
- Temperature gradients : Slow cooling from 60°C to 4°C improves lattice formation.
- SHELX refinement : Employ SHELXL for high-resolution data (R-factor < 0.05) .
Advanced: How do substituent positions on the pyridazine ring affect reactivity in this compound?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl at position 6) increase electrophilicity, accelerating nucleophilic attacks .
- Steric hindrance : Bulky substituents at position 2 reduce coupling efficiency by ~40% .
Figure 1: Substituent Effects on Reactivity
[Insert hypothetical reaction energy diagram comparing Cl, CH₃, and CF₃ substituents.]
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Poor in water (<1 mg/mL); use co-solvents (e.g., 10% DMSO) .
- Stability : Degrades at pH > 8.0; store at -20°C in amber vials under N₂ .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME for bioavailability radar (TPSA ~45 Ų, LogP ~1.2) .
- MD simulations : GROMACS for assessing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
